4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde

Catalog No.
S827613
CAS No.
1170608-70-4
M.F
C19H21N3O4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]meth...

CAS Number

1170608-70-4

Product Name

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde

IUPAC Name

4-methoxy-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzaldehyde

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C19H21N3O4/c1-26-19-7-2-15(14-23)12-16(19)13-20-8-10-21(11-9-20)17-3-5-18(6-4-17)22(24)25/h2-7,12,14H,8-11,13H2,1H3

InChI Key

QOWWWBHGGSQJQJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Antimicrobial and Antiviral Research

Molecular Docking and Drug Design

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde is a complex organic compound characterized by its unique structure, which includes a methoxy group, a piperazine moiety, and a nitrophenyl substituent. Its molecular formula is C19H21N3O4C_{19}H_{21}N_{3}O_{4}, and it has a molecular weight of approximately 355.394 g/mol. The compound features a benzaldehyde functional group that contributes to its chemical reactivity and potential biological activity.

  • The compound might interact with proteins or enzymes due to the presence of the piperazine ring and the potential for hydrogen bonding.
  • The nitro group could influence the compound's electronic properties and interactions with biomolecules.
Typical for aldehydes and piperazines. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: The presence of the piperazine ring allows for condensation reactions with other amines or carboxylic acids, potentially forming more complex structures.

Research indicates that compounds containing piperazine structures often exhibit significant biological activities, including:

  • Antidepressant Effects: Piperazine derivatives are known for their potential use in treating depression and anxiety disorders.
  • Antitumor Activity: Some studies suggest that similar compounds have shown promise in inhibiting tumor growth and exhibiting anti-inflammatory properties .
  • Neuroprotective Effects: The compound may also be investigated for neuroprotective effects, particularly in models of neuroinflammation .

The synthesis of 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde can be achieved through several methods, including:

  • Claisen–Schmidt Condensation: This method involves the reaction of appropriate aldehydes with piperazine derivatives under basic conditions.
  • Alkylation Reactions: The introduction of the piperazine moiety can be performed through alkylation reactions with suitable halides.
  • Functional Group Transformations: Starting from simpler benzaldehyde derivatives, various functional group transformations can yield the target compound.

The applications of 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde span various fields:

  • Pharmaceutical Development: Its potential as an antidepressant or antitumor agent makes it a candidate for further pharmaceutical research.
  • Chemical Research: Used as an intermediate in organic synthesis, particularly in the development of new drugs.
  • Biological Studies: Investigated for its effects on cellular pathways related to inflammation and neuroprotection.

Studies on interaction profiles indicate that this compound may interact with various biological targets:

  • Receptor Binding Studies: It may bind to neurotransmitter receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways has been noted in preliminary studies.

Such interactions warrant further investigation to elucidate the mechanisms underlying its biological effects.

Several compounds share structural similarities with 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethoxybenzaldehydeSimple methoxy-substituted benzaldehydeModerate antibacterial activityLacks piperazine moiety
4-NitrophenylpiperazineContains piperazine and nitro groupAntidepressant propertiesNo aldehyde functionality
2-MethylpiperazineSimple piperazine derivativeNeuroactive propertiesNo aromatic substitution
3-MethoxyphenylpiperazineMethoxy-substituted piperazineAntidepressant effectsLacks aldehyde group

The unique combination of the methoxy group, nitrophenyl substituent, and piperazine ring in 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde sets it apart from other similar compounds, enhancing its potential applications in medicinal chemistry.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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